molecular formula C10H16N4O B15271872 N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15271872
M. Wt: 208.26 g/mol
InChI Key: KQTGRQCNNPTHDV-UHFFFAOYSA-N
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Description

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a piperidine moiety and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-piperidyl benzilate: Shares a similar piperidine structure but differs in its overall molecular framework.

    3-(Aminomethyl)pyridine: Contains a pyridine ring instead of a pyrazole ring.

Uniqueness

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Carboxamide Functional Group : Contributes to its biological activity.

The molecular formula of this compound is C12_{12}H16_{16}N4_{4}O, with a molecular weight of approximately 232.28 g/mol.

Biological Activities

This compound exhibits several notable biological activities:

1. Anti-inflammatory Activity

Research indicates that compounds in the pyrazole family can inhibit inflammatory pathways. For instance, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with IC50 values comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Studies have demonstrated that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, certain derivatives have shown potent antiproliferative activity against breast cancer cells (MCF-7) with IC50 values as low as 0.08 µM .

3. Neuroprotective Effects

Some pyrazole compounds exhibit neuroprotective properties by acting as monoamine oxidase inhibitors (MAOIs), which can help in managing neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Protein Kinases

It has been identified as a modulator of specific protein kinases involved in inflammatory responses and cancer cell proliferation, making it a candidate for therapeutic applications in these areas .

Cytokine Inhibition

The compound's ability to inhibit cytokine release plays a crucial role in its anti-inflammatory effects, reducing the overall inflammatory response in vivo .

In Vivo Studies

In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects, with reductions in edema comparable to ibuprofen .

In Vitro Studies

Cell line studies showed that this compound effectively inhibited the growth of various cancer cell lines, including MCF-7 and A549 (lung cancer), indicating its potential as an anticancer agent .

Comparative Analysis of Biological Activities

Activity TypeIC50 ValueReference
Anti-inflammatory0.08 µM
Anticancer (MCF-7)0.08 µM
MAO InhibitionNot specified

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

N-methyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C10H16N4O/c1-11-10(15)8-6-13-14-9(8)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H,11,15)(H,13,14)

InChI Key

KQTGRQCNNPTHDV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(NN=C1)C2CCCNC2

Origin of Product

United States

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